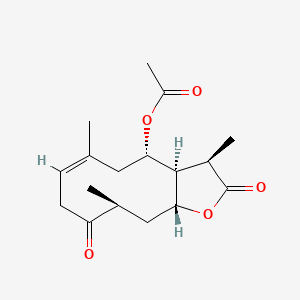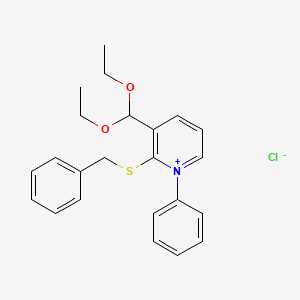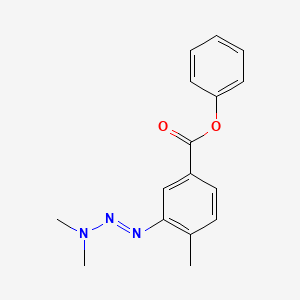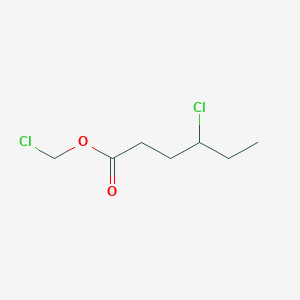
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- is an organic compound with the molecular formula C₁₃H₁₀IN It is a derivative of pyridine, where the pyridine ring is substituted with a 2-(2-iodophenyl)ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- typically involves the reaction of 2-iodobenzaldehyde with pyridine-2-ylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a reduction step to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids as reagents.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Saturated derivatives with the double bond reduced.
科学的研究の応用
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- involves its interaction with molecular targets through its functional groups. The iodine atom and the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
- Pyridine, 2-(2-(2-bromophenyl)ethenyl)-, (E)
- Pyridine, 2-(2-(2-chlorophenyl)ethenyl)-, (E)
- Pyridine, 2-(2-(2-fluorophenyl)ethenyl)-, (E)
Uniqueness
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make this compound particularly useful in substitution reactions and as a precursor for further functionalization.
特性
CAS番号 |
6772-85-6 |
|---|---|
分子式 |
C13H10IN |
分子量 |
307.13 g/mol |
IUPAC名 |
2-[(E)-2-(2-iodophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10IN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |
InChIキー |
WRQGEDHMZRDHGA-CMDGGOBGSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)I |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)


![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)



![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)


